N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a small-molecule compound featuring a thiazole core substituted with a pyridin-4-ylmethyl carbamoyl group and a cyclopropanecarboxamide moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is central to its structure, while the pyridinyl and cyclopropane groups contribute to its electronic and steric properties. This compound is synthesized via coupling reactions between substituted thiazole carboxylates and amines, a method common in the preparation of analogous carboxamide derivatives . Its design aligns with medicinal chemistry strategies targeting heterocyclic scaffolds for biological activity, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(17-8-10-3-5-16-6-4-10)7-12-9-22-15(18-12)19-14(21)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRASYBWYZEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine moiety via nucleophilic substitution. The final step involves the attachment of the cyclopropane carboxamide group under mild conditions to avoid decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiazole-Based Compounds
The compound’s structural analogs differ primarily in substituents on the thiazole ring or adjacent functional groups. Key examples include:
Key Research Findings
- Structural Flexibility : The thiazole-carboxamide scaffold tolerates diverse substituents (e.g., pyridinyl, thiophenyl, sulfonamide) without losing synthetic feasibility .
- Activity-Property Relationships : Electron-withdrawing groups (e.g., chloro, sulfonamide) improve antimicrobial activity, while aromatic bulk (e.g., benzo[d][1,3]dioxol-5-yl) enhances cytotoxicity .
- Limitations : The target compound’s biological data remain unreported in the provided evidence, highlighting a gap compared to well-characterized analogs like Compounds 14 and 25 .
Biological Activity
N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include:
- A pyridinyl moiety that may contribute to its interaction with biological targets.
- A thiazole ring that is often associated with antimicrobial and anticancer activities.
- A cyclopropane carboxamide structure which may enhance biological activity through conformational rigidity.
Research indicates that compounds similar to this compound often interact with key biological pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in pathogens like Leishmania . This inhibition can lead to the disruption of cellular processes in these organisms.
- Anticancer Activity : The thiazole and pyridine components are known for their anticancer properties. Compounds containing these groups have been reported to induce apoptosis in various cancer cell lines by activating caspases and increasing intracellular reactive oxygen species (ROS) levels .
- Modulation of Ion Channels : Some related compounds have been identified as modulators of ion channels such as TRPM8, which plays a role in sensory perception and could be targeted for pain management .
Biological Activity Data
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| CYP51 Inhibition | CYP51 | Low micromolar | |
| Antiproliferative | Cancer Cells | Sub-nanomolar | |
| TRPM8 Modulation | TRPM8 | 19 ± 5 |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of structurally similar compounds against Leishmania donovani. The results indicated that certain derivatives exhibited potent inhibition of promastigote growth, suggesting that modifications to the pyridine or thiazole rings could enhance efficacy against this pathogen .
Case Study 2: Anticancer Efficacy
In a separate investigation, the compound's analogs were tested against prostate and kidney cancer cell lines. The results demonstrated significant cytotoxic effects, with some derivatives showing IC50 values in the low nanomolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
